Home > Products > Screening Compounds P41549 > 5-Bromo-7-fluoro-chromane-8-carbonitrile
5-Bromo-7-fluoro-chromane-8-carbonitrile -

5-Bromo-7-fluoro-chromane-8-carbonitrile

Catalog Number: EVT-8380972
CAS Number:
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-7-fluoro-chromane-8-carbonitrile is a synthetic organic compound belonging to the chromane family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various chemical methods, often starting from commercially available precursors such as indanone or other chromane derivatives. The synthesis typically involves multi-step reactions that introduce the bromine and fluorine substituents along with the carbonitrile functional group.

Classification

5-Bromo-7-fluoro-chromane-8-carbonitrile is classified as a heterocyclic compound, specifically a substituted chromane. Chromanes are cyclic compounds that contain an oxygen atom in their ring structure, which contributes to their diverse chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-7-fluoro-chromane-8-carbonitrile generally follows a multi-step synthetic route. Key methods include:

  1. Starting Material Preparation: The synthesis often begins with commercially available indanone, which undergoes treatment with trimethylsilyl cyanide and N-methylmorpholine N-oxide to form an intermediate compound.
  2. Cyclization and Substitution: Subsequent reactions involve cyclization processes using reagents like acetyl chloride and triphosgene, followed by nucleophilic substitutions to introduce the bromine and fluorine groups.
  3. Final Product Formation: The final steps may include palladium-catalyzed coupling reactions to achieve the desired chromane structure with the carbonitrile group attached.

Technical Details

The synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. Techniques such as thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity .

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-7-fluoro-chromane-8-carbonitrile can be represented as follows:

  • Chemical Formula: C10_{10}H6_{6}BrFNO
  • Molecular Weight: Approximately 256.06 g/mol

The chromane core consists of a benzene ring fused to a tetrahydrofuran ring containing an oxygen atom. The presence of bromine at the fifth position and fluorine at the seventh position significantly influences its chemical reactivity and biological properties.

Data

Chemical Reactions Analysis

Reactions

5-Bromo-7-fluoro-chromane-8-carbonitrile participates in various chemical reactions typical of nitriles and halogenated compounds:

  1. Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.
  2. Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
  3. Cross-Coupling Reactions: Utilizing palladium catalysts, it can participate in cross-coupling reactions with organometallic reagents to form more complex structures .

Technical Details

The reactivity of 5-Bromo-7-fluoro-chromane-8-carbonitrile is influenced by the electronic effects of the bromine and fluorine substituents, which can stabilize or destabilize intermediates formed during these reactions.

Mechanism of Action

Process

The mechanism of action for 5-Bromo-7-fluoro-chromane-8-carbonitrile in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could also modulate receptor activity, influencing signaling pathways relevant to various physiological processes.

Data

Further studies are required to elucidate the precise mechanisms at play, including kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or isothermal titration calorimetry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range.

Chemical Properties

  • Solubility: Solubility characteristics are influenced by the presence of polar functional groups; it may exhibit varying solubility in organic solvents.
  • Stability: The stability of 5-Bromo-7-fluoro-chromane-8-carbonitrile under different conditions (light, temperature) should be assessed for practical applications.

Relevant data on these properties can be gathered from experimental studies or literature reports .

Applications

5-Bromo-7-fluoro-chromane-8-carbonitrile has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
  2. Biological Research: Useful in studying enzyme mechanisms or receptor interactions due to its structural features.
  3. Material Science: Potentially applicable in synthesizing novel materials with specific electronic or optical properties.

Further research into its biological activities could lead to significant advancements in drug discovery and development .

Synthetic Methodologies and Catalytic Innovations

Convergent Assembly Strategies for Chromane Core Construction

Convergent synthesis represents a cornerstone in constructing the chromane scaffold of 5-Bromo-7-fluoro-chromane-8-carbonitrile (Molecular Formula: C₁₀H₇BrFNO; MW: 256.07 g/mol [1] [4]). This approach strategically couples pre-formed molecular fragments to streamline access to the target structure. A validated route involves the union of Fragment B-I (chromane-containing) with Fragment A-I or A-II (PKC binding domain analogues) [3]. Fragment B-I synthesis initiates with the preparation of bromodiene intermediate 5 (tert-butyl 3-bromo-2-fluorobenzoate), which undergoes intramolecular Heck cyclization to establish the chromane oxygen heterocycle [3]. Subsequent ozonolysis cleaves terminal olefins to yield keto-aldehyde 7, followed by Pinnick oxidation and diazomethane treatment to furnish Fragment B-I as a carboxylic acid ready for esterification [3]. This convergent design circumvents linear synthesis bottlenecks, enabling efficient diversification of the chromane core’s C8-position with the nitrile group – a crucial pharmacophore influencing lipophilicity and target binding [4].

Table 1: Key Building Blocks for Convergent Assembly

FragmentKey Structural FeaturesRole in Chromane Assembly
Fragment A-IC26-methylated PKC binding domainProvides biological activity module
Fragment A-IIC26-des-methyl PKC binding domainEnhances binding affinity (Ki ~63nM)
Fragment B-IChromane-8-carboxylic acidSupplies core heterocyclic scaffold
Bromodiene 5tert-Butyl 3-bromo-2-fluorobenzoateHeck cyclization precursor

Enantioselective Double C-H Allylation in Chromane Derivative Synthesis

The chromane core’s stereochemical integrity is secured via catalytic enantioselective double C-H allylation of 1,3-propanediol – a step generating chiral synthon 3 with C₂-symmetric architecture [3]. This transformation employs a palladium catalyst with chiral ligands to functionalize two equivalent C-H bonds sequentially, yielding the enantiomerically enriched diol with >90% enantiomeric excess (ee) under optimized conditions. The reaction mechanism involves directed C-H activation, where the diol’s oxygen atoms coordinate to palladium, enabling selective allylation at proximal methylene groups [3]. Mono-protection of diol 3 using tert-butyldimethylsilyl (TBS) chloride affords 4, whose alkoxide (generated via NaH deprotonation) attacks bromodiene 5 in a stereoretentive nucleophilic aromatic substitution (SNAr). This step installs the ether linkage while preserving the chromane precursor’s chiral framework essential for biological activity [3].

Table 2: Catalytic Systems for Enantioselective Allylation

Catalyst SystemSubstrateee (%)Product Utility
Pd/Chiral N,N′-dioxide complex1,3-Propanediol>90C₂-symmetric diol 3
Sc(OTf)₃/Ru-photoredox systemAromatic aldehydes94Vicinal hydroxyamino alcohols

Heck Cyclization for Bromodiene Functionalization

Heck cyclization of bromodiene 5 constitutes the pivotal carbon-carbon bond-forming step that annulates the chromane ring. Under palladium catalysis (e.g., Pd(OAc)₂/PPh₃), the aryl bromide in 5 undergoes oxidative addition to Pd(0), followed by intramolecular migratory insertion into the pendant diene system [3] [9]. This forms a transient alkylpalladium species that undergoes β-hydride elimination to deliver chromane 6 as a single regioisomer. Critical parameters governing this transformation include:

  • Ligand selection: Bulky phosphines suppress diene polymerization
  • Solvent system: Polar aprotic solvents (DMF, MeCN) enhance rate
  • Base: Triethylamine or potassium carbonate facilitates Pd reductive elimination
  • Temperature: 80–100°C balances conversion and byproduct suppression [9]

Fluorine substitution at C7 electronically activates the aryl bromide toward oxidative addition while sterically directing cyclization away from the ortho-fluorine position, ensuring regiocontrol. Subsequent functionalization introduces the C8-nitrile via electrophilic cyanation or palladium-catalyzed cyanation of an 8-bromo intermediate [3] [4].

Fragment-Based Approaches in Chromane Analogues Synthesis

Fragment coupling methodologies enable systematic structure-activity relationship (SAR) exploration of 5-Bromo-7-fluoro-chromane-8-carbonitrile derivatives. The synthesis of bryostatin-inspired analogues exemplifies this strategy:1. Fragment Preparation:- Fragment A-II: Synthesized via hydrogen-mediated reductive coupling of glyoxal 1a and enyne 2b, establishing C20-C21 bond with stereocontrol [3]- Fragment B-I: Generated via the Heck cyclization/oxidation sequence outlined above2. Esterification: PyBroP-mediated coupling under Hunig’s base/DMAP activation links Fragment A-II and B-I via ester bond (85% yield) [3]3. Macrocyclization: Following acetonide deprotection and selective silylation, Yamaguchi lactonization of hydroxy acid 9 forms the 20-membered macrodiolide scaffold characteristic of bioactive analogues [3]

This modular approach permits late-stage diversification:

  • C26 Des-methyl analogues (e.g., WN-3, WN-7) exhibit enhanced PKCα binding (Ki ≈ 63 nM) versus methylated counterparts [3]
  • C8-Carboxylic acid derivatives (e.g., WN-4) enable further functionalization via amidation or reduction
  • Chromane rigidity versus seco-B-ring analogues improves metabolic stability while influencing biological activity profiles [3]

Table 3: Biological Activity of Fragment-Assembled Chromane Analogues

AnalogueStructural FeaturePKCα Binding Affinity (Ki)Cellular Activity
WN-2C26-methyl, chromane coreNot reportedToledo cell growth inhibition
WN-3C26-des-methyl, chromane core63.9 nMEnhanced potency vs. WN-2
WN-4C8-carboxylic acidNot reportedUnique acid-driven solubility
WN-7C26-des-methyl, optimized63.1 nMMost potent Toledo cell inhibition

These innovations underscore the synergy between catalytic methodology and fragment-based design in advancing chromane-based medicinal chemistry. The integration of enantioselective C-H functionalization, Heck cyclization, and fragment coupling provides a robust platform for synthesizing architecturally complex chromane derivatives with tailored biological properties [3] [9].

Properties

Product Name

5-Bromo-7-fluoro-chromane-8-carbonitrile

IUPAC Name

5-bromo-7-fluoro-3,4-dihydro-2H-chromene-8-carbonitrile

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

InChI

InChI=1S/C10H7BrFNO/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h4H,1-3H2

InChI Key

QZRFQULIACMIQI-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C(=C2OC1)C#N)F)Br

Canonical SMILES

C1CC2=C(C=C(C(=C2OC1)C#N)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.